2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core fused with a benzyl group at position 3, a methyl substituent at position 8, and a 4-oxo moiety. The N-(2-chlorophenyl)acetamide side chain is attached to the indole nitrogen, contributing to its structural uniqueness.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c1-17-11-12-22-19(13-17)24-25(26(33)30(16-28-24)14-18-7-3-2-4-8-18)31(22)15-23(32)29-21-10-6-5-9-20(21)27/h2-13,16H,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYRLQQESHTHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This compound integrates an indole structure with a pyrimidoindole system, which is of significant interest in medicinal chemistry due to its diverse pharmacological properties.
- Molecular Formula : C27H23ClN4O2
- Molecular Weight : Approximately 470.9 g/mol
- CAS Number : 1189464-14-9
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidoindole core and subsequent functional group modifications. Common reagents used in the synthesis include benzylamine, methyl isocyanate, and various alkyl halides for substitution reactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties, potentially through its interaction with viral enzymes or receptors. The mechanism likely involves binding to specific targets that modulate viral replication pathways.
Antibacterial Activity
The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. Comparative studies have demonstrated its effectiveness with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| E. coli | 15.0 | 30.0 |
| S. aureus | 10.0 | 20.0 |
| B. subtilis | 12.5 | 25.0 |
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Results indicate moderate efficacy against common fungal strains such as Candida albicans.
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| C. albicans | 20.0 | 40.0 |
| A. niger | 25.0 | 50.0 |
The proposed mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : It modulates the activity of enzymes or receptors involved in key biological pathways.
- Interference with Nucleic Acids : The compound may interact with DNA or RNA, affecting gene expression and cellular processes.
- Signaling Pathway Modulation : It influences cellular communication and responses through modulation of signaling pathways.
Case Studies
- Antibacterial Efficacy Study : In a controlled laboratory setting, the compound was tested against a panel of bacterial strains, demonstrating significant antibacterial action, particularly against resistant strains.
- Antiviral Screening : A series of assays were conducted to evaluate the antiviral potential against specific viruses, indicating promising results warranting further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, including fused heterocyclic cores, chlorophenyl/benzyl groups, and acetamide side chains.
Pyrimidoindole-Based Analogs
- 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide (): Structural Difference: The 2-fluorophenyl acetamide substituent replaces the 2-chlorophenyl group in the target compound. Impact: Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to chlorine, though chlorine’s larger size could improve hydrophobic interactions .
Quinazolinone Derivatives ()
Compounds such as 8b and 8c feature quinazolinone cores instead of pyrimidoindole systems. Key differences include:
- Core Heterocycle: Quinazolinone (two-nitrogen system) vs. pyrimidoindole (three-nitrogen fused system).
- Substituents : Piperazine or methylpiperazine side chains in 8b and 8c , versus the benzyl group in the target compound.
- Physical Properties :
Thiadiazol-Acetamide Derivatives ()
- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d): Core Structure: 1,3,4-Thiadiazole ring instead of fused pyrimidoindole. Bioactivity Implications: Thiadiazoles are known for antimicrobial and antioxidant properties, suggesting divergent applications compared to pyrimidoindoles . Physical Data: MP 212–216°C, IR peaks at 1708 cm⁻¹ (C=O stretch), and 1H-NMR δ 3.86 (CH2CO) .
Coumarin-Acetamide Hybrids ()
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide :
- Core Structure : Coumarin (benzopyrone) fused with oxazepine.
- Functional Comparison : The coumarin-oxygen-rich system may enhance antioxidant activity, as evidenced by superior performance to ascorbic acid in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
